2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds.
Preparation Methods
The synthesis of 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and benzimidazole precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the benzimidazole derivative can be prepared via the condensation of o-phenylenediamine with formic acid. These intermediates are then coupled using acylation reactions under controlled conditions to form the final compound .
Chemical Reactions Analysis
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole or benzimidazole rings.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is often used in studies related to cell signaling and apoptosis.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The indole and benzimidazole moieties can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide is unique due to its dual indole and benzimidazole structures. Similar compounds include:
2-(1H-indol-3-yl)acetamide: Lacks the benzimidazole moiety and has different biological activities.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains a methoxy group on the indole ring and is known for its role in neurotransmission.
(2-(1H-indol-3-yl)acetyl)glycine: Features a glycine moiety instead of the benzimidazole, leading to different chemical properties and applications.
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C19H18N4O2/c1-25-11-18-22-16-7-6-13(9-17(16)23-18)21-19(24)8-12-10-20-15-5-3-2-4-14(12)15/h2-7,9-10,20H,8,11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
PHHDJZRQCYUWCV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.